molecular formula C24H25NO B3497540 N-mesityl-2-(2-phenylethyl)benzamide

N-mesityl-2-(2-phenylethyl)benzamide

Cat. No.: B3497540
M. Wt: 343.5 g/mol
InChI Key: DTTXONUPFVOXME-UHFFFAOYSA-N
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Description

N-Mesityl-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 2-(2-phenylethyl) substituent on the benzamide backbone. This structural configuration confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(2-phenylethyl)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-17-15-18(2)23(19(3)16-17)25-24(26)22-12-8-7-11-21(22)14-13-20-9-5-4-6-10-20/h4-12,15-16H,13-14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTXONUPFVOXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents on Benzamide Core Key Functional Groups Molecular Weight (g/mol)
N-Mesityl-2-(2-phenylethyl)benzamide Mesityl (N-linked), 2-(2-phenylethyl) Amide, Trimethylphenyl, Phenylethyl ~347.5 (estimated)
2-Hydroxy-N-(2-phenylethyl)benzamide Hydroxyl (C2), 2-(2-phenylethyl) Amide, Phenolic –OH ~255.3
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Cl (C5), Methoxy (C2) Halogen, Ether ~318.8
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide Piperidinyl, Phenyl Amide, Piperidine ~403.5

Key Observations :

  • The mesityl group in the target compound increases steric hindrance compared to smaller substituents (e.g., –OH, –OCH₃), which may reduce enzymatic degradation but limit solubility .
  • Halogenation (e.g., Cl in 5-chloro derivatives) enhances electrophilicity and binding to hydrophobic enzyme pockets, as seen in antidiabetic metabolites .
Pharmacological Activity: Enzymatic Inhibition

Acetylcholinesterase (AChE) and Tyrosinase Inhibition :

Compound Binding Affinity (kcal/mol) Target Enzyme Comparison to Standard
2-Hydroxy-N-(2-phenylethyl)benzamide −9.4 (AChE), −7.9 (Tyrosinase) AChE, Tyrosinase Superior to Eserine (−8.4 kcal/mol) and Kojic Acid (−5.6 kcal/mol)
Phthalic acid (Analog from Z. pentandra) −8.4 (AChE) AChE Matches Eserine’s affinity
This compound Not reported Theoretical Likely reduced affinity due to steric bulk

Insights :

  • The hydroxyl group in 2-hydroxy-N-(2-phenylethyl)benzamide facilitates hydrogen bonding with AChE and tyrosinase active sites, explaining its strong inhibition .
  • The mesityl group’s bulkiness in the target compound may hinder optimal enzyme interactions, though its lipophilicity could improve blood-brain barrier penetration for CNS targets .
Physicochemical Properties
Compound Boiling Point (°C) Density (g/cm³) Solubility pKa
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide 439.0 ± 45.0 1.192 ± 0.06 DMSO, Methanol (slight) 14.14 ± 0.46
2-Hydroxy-N-(2-phenylethyl)benzamide Not reported Not reported Ethanol (moderate) ~9–10 (phenolic –OH)
This compound Estimated >450 Estimated ~1.1 Lipophilic solvents ~14–16 (amide)

Trends :

  • Methoxy and chloro substituents increase molecular weight and density but reduce aqueous solubility .
  • Hydroxyl groups improve solubility in polar solvents but may limit membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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